molecular formula C27H21N B8523198 5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole

5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole

Cat. No.: B8523198
M. Wt: 359.5 g/mol
InChI Key: YYZSSUIMUOXEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system with nitrogen and exhibits interesting chemical behavior due to its structural configuration.

Preparation Methods

The synthesis of 5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .

Chemical Reactions Analysis

5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole undergoes various chemical reactions, including:

Scientific Research Applications

5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, influencing their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole include other azaindeno[2,1-b]fluorene derivatives. These compounds share a similar fused ring system but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C27H21N

Molecular Weight

359.5 g/mol

IUPAC Name

7,7-dimethyl-5-phenylindeno[2,1-b]carbazole

InChI

InChI=1S/C27H21N/c1-27(2)23-14-8-6-12-19(23)21-16-22-20-13-7-9-15-25(20)28(26(22)17-24(21)27)18-10-4-3-5-11-18/h3-17H,1-2H3

InChI Key

YYZSSUIMUOXEDO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5N4C6=CC=CC=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.